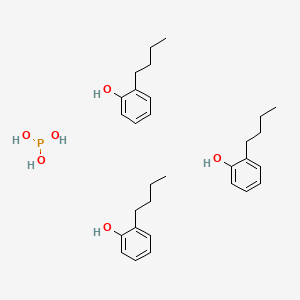
2-Butylphenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylphenol: is an organic compound with the molecular formula C10H14O. It is a type of phenol where a butyl group is attached to the second position of the benzene ring. This compound is known for its applications in various chemical processes and industries.
Phosphorous acid: , also known as phosphonic acid, is represented by the chemical formula H3PO3. It is a diprotic acid, meaning it can donate two protons in an acid-base reaction. Phosphorous acid is used as an intermediate in the preparation of other phosphorus compounds and has significant applications in agriculture and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: 2-Butylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods:
Alkylation of Phenol: In an industrial setting, 2-Butylphenol is produced by the alkylation of phenol with butylene in the presence of an acid catalyst. This method is preferred due to its efficiency and scalability.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Phosphorus Trichloride: Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam. The reaction is as follows: [ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ]
Industrial Production Methods:
Hydrolysis of Phosphorus Trioxide: Another industrial method involves the hydrolysis of phosphorus trioxide (P4O6) with water to produce phosphorous acid.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Butylphenol can undergo oxidation reactions to form corresponding quinones.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.
Major Products:
Quinones: Oxidation of 2-Butylphenol yields quinones, which are important intermediates in various chemical processes.
Types of Reactions:
Reduction: Phosphorous acid acts as a reducing agent and can reduce metal ions.
Disproportionation: When heated, phosphorous acid disproportionates to form phosphine and phosphoric acid.
Common Reagents and Conditions:
Bases: Reacts with bases like sodium hydroxide to form phosphites.
Heat: Disproportionation occurs upon heating.
Major Products:
Phosphine and Phosphoric Acid: Disproportionation reaction yields phosphine (PH3) and phosphoric acid (H3PO4).
Aplicaciones Científicas De Investigación
2-Butylphenol:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Employed in the production of resins and plasticizers.
Phosphorous Acid:
Agriculture: Used as a fertilizer and fungicide to protect crops from diseases.
Medicine: Involved in the production of certain pharmaceutical drugs.
Industry: Utilized in the preparation of phosphites and phosphonates, which are important in plastic manufacturing and as flame retardants.
Mecanismo De Acción
2-Butylphenol:
Molecular Targets: Interacts with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Pathways Involved: Inhibits the growth of bacteria and fungi by interfering with their cellular processes.
Phosphorous Acid:
Molecular Targets: Acts on metal ions, reducing them to their lower oxidation states.
Pathways Involved: Involves redox reactions where phosphorous acid donates electrons to reduce other compounds.
Comparación Con Compuestos Similares
2-Butylphenol:
Similar Compounds: Phenol, 4-tert-Butylphenol, 2,6-Di-tert-butylphenol.
Uniqueness: The butyl group at the second position provides unique chemical properties and reactivity compared to other phenols.
Phosphorous Acid:
Similar Compounds: Phosphoric acid (H3PO4), Hypophosphorous acid (H3PO2).
Uniqueness: Phosphorous acid is diprotic, whereas phosphoric acid is triprotic and hypophosphorous acid is monoprotic, leading to different chemical behaviors and applications.
Propiedades
Número CAS |
27457-23-4 |
|---|---|
Fórmula molecular |
C30H45O6P |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
2-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C10H14O.H3O3P/c3*1-2-3-6-9-7-4-5-8-10(9)11;1-4(2)3/h3*4-5,7-8,11H,2-3,6H2,1H3;1-3H |
Clave InChI |
LUVCHBRBVQSSGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


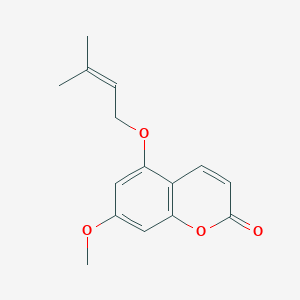


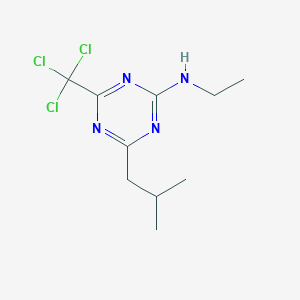

![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)
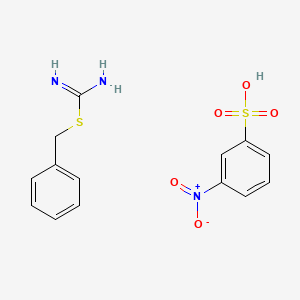
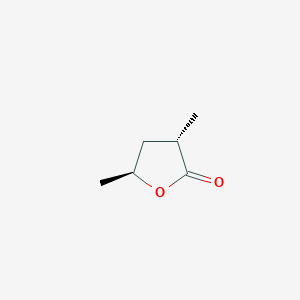
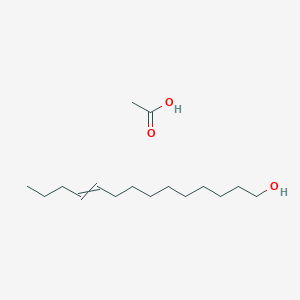
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)

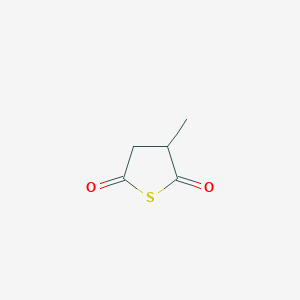

![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
